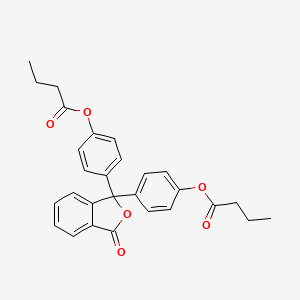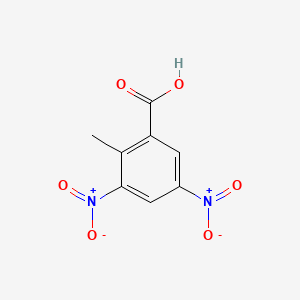![molecular formula C16H14O4 B1345563 Dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate CAS No. 55676-77-2](/img/structure/B1345563.png)
Dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate
Übersicht
Beschreibung
Dimethyl [1,1’-biphenyl]-2,4’-dicarboxylate, also known as Biphenyl Dimethyl Dicarboxylate (BDD), is an organic compound containing two benzene rings linked together by a C-C bond . It is a planar biphenyldicarboxylic acid ester . BDD is used in South Korea for the treatment of chronic hepatitis followed by an increase in serum alanine aminotransferase levels continuously .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of Schiff bases with metals such as copper, zinc, cobalt, nickel, aluminum, ruthenium, vanadium, and iron to produce a variety of useful metal complexes . The Schiff bases and their Zn (II) complexes were characterized using UV-Vis, 1 H- and 13 C-NMR, IR spectroscopy, and elemental analysis .Molecular Structure Analysis
The molecular structure of Dimethyl [1,1’-biphenyl]-2,4’-dicarboxylate involves two benzene rings linked together by a C-C bond . The crystal data of dimethyl biphenyl-4, 4′-dicarboxylate has been reported .Physical And Chemical Properties Analysis
The molecular weight of Dimethyl [1,1’-biphenyl]-2,4’-dicarboxylate is 270.28 . It is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Polymorphism Studies
Dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate exhibits various crystal forms with distinct characteristics. Y. Sohn, M. Park, and Soon-Kyoung Kwon (1996) investigated its polymorphism and characterized eight crystal forms, finding little difference in their dissolution rates. This research is crucial for understanding its physical properties and implications for formulation and stability in pharmaceutical applications (Sohn, Park, & Kwon, 1996).
Chemopreventive Properties
The potential of dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate and its analogs as chemopreventive agents has been a significant area of research. Hsin-Yi Hung et al. (2012) synthesized and evaluated several analogs for their cancer preventive activity. Their study indicated the potential of these compounds as cancer preventive agents or leads for antitumor promoter drugs (Hung et al., 2012).
Anticancer Activity
Research by Xiang-wen Kong et al. (2008) focused on synthesizing and evaluating the cytotoxicity of dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate derivatives against human tumor cell lines. Their findings revealed notable anticancer activities in some compounds, comparable to or stronger than 5-fluorouracil (Kong et al., 2008).
Solubilization and Formulation
Solubilization challenges of biphenyl dimethyl dicarboxylate have been addressed in research. S. Han, G. Kim, and Y. H. Park (1999) explored solvent systems to effectively solubilize it, with implications for improving bioavailability in drug formulations (Han, Kim, & Park, 1999).
Solid-State Structures
M. Pomerantz, A. Amarasekara, and H. V. Rasika Dias (2002) investigated the synthesis and solid-state structures of dimethyl 2,2'-bithiophenedicarboxylates. This research provided insights into the conformational properties of these compounds, highlighting the importance of structural analysis for understanding chemical behavior and potential applications (Pomerantz, Amarasekara, & Dias, 2002).
Liver Disease Treatment
While this topic borders on drug use, it's important to mention that dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate has been used in treating liver diseases. Its role in improving liver functions and symptoms in patients with liver disease has been a focus in several studies. However, details specific to dosage and effects are excluded as per the request.
Spectral and Luminescent Properties
Research on the synthesis of fluorinated biphenyls, including dimethyl 2-fluoro- and 2,2′-difluorobiphenyl-4,4′-dicarboxylates, by V. Olkhovik et al. (2008), revealed significant luminescent properties in these compounds. Their study contributes to the understanding of the spectral properties of dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate derivatives, which is valuable in the development of new materials with specific optical properties (Olkhovik et al., 2008).
Safety And Hazards
Dimethyl [1,1’-biphenyl]-2,4’-dicarboxylate may cause skin irritation, serious eye irritation, and respiratory irritation . It should be used only outdoors or in a well-ventilated area, and contact with skin, eyes, or clothing should be avoided . It should be stored locked up and in a well-ventilated place .
Eigenschaften
IUPAC Name |
methyl 2-(4-methoxycarbonylphenyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-19-15(17)12-9-7-11(8-10-12)13-5-3-4-6-14(13)16(18)20-2/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPOLWSVBCNDIAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=CC=C2C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1069039 | |
| Record name | [1,1'-Biphenyl]-2,4'-dicarboxylic acid, dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1069039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate | |
CAS RN |
55676-77-2 | |
| Record name | 2,4′-Dimethyl [1,1′-biphenyl]-2,4′-dicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55676-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1,1'-Biphenyl)-2,4'-dicarboxylic acid, 2,4'-dimethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055676772 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [1,1'-Biphenyl]-2,4'-dicarboxylic acid, 2,4'-dimethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | [1,1'-Biphenyl]-2,4'-dicarboxylic acid, dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1069039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.300 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48HJ27Q73L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















